1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol is a synthetic organic compound characterized by its unique structural features, which include a methoxyphenoxy group and a methylpiperidinyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of 3-methoxyphenol with epichlorohydrin, followed by further reactions with 4-methylpiperidine. It is commercially available from several chemical suppliers, reflecting its importance in research and industrial applications .
The synthesis of 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves two main steps:
In an industrial setting, continuous flow reactors may be employed to enhance efficiency and scalability. High-pressure reactors and automated systems can optimize yield and reduce production time. Purification methods such as distillation, crystallization, or chromatography are typically used to isolate the final product from unreacted materials and by-products.
The molecular structure of 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol can be represented as follows:
| Property | Value |
|---|---|
| InChI | InChI=1S/C16H25NO3/c1-13… |
| InChI Key | FRAXYCXDPSCWFT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O |
This structure showcases a complex arrangement that facilitates interactions with biological targets due to its functional groups .
1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological profiles.
The mechanism of action for 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with various molecular targets, including enzymes and receptors.
The methoxyphenoxy group is likely to bind at specific active sites on enzymes, potentially inhibiting their activity. Concurrently, the methylpiperidinyl group may interact with neurotransmitter receptors, modulating their function. This dual interaction profile suggests that the compound could influence multiple biological pathways, making it a candidate for further pharmacological studies .
The physical properties of 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol include:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in different environments and applications .
1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol has several notable applications:
This versatility underscores its importance in both academic research and industrial contexts .
This compound (designated AGI6 in antiviral studies) inhibits hepatitis B virus replication by targeting host α-glucosidase enzymes. In silico screening identified it among 12 candidates from a chemical library of 2,200,000 compounds based on binding energy scores (FPAS score: 586.1) and structural compatibility with the α-glucosidase active site [3]. In primary human hepatocytes (PXB cells) infected with HBV, it demonstrated:
Table 1: Anti-HBV Activity of Selected α-Glucosidase Inhibitors
| Compound | IC₅₀ (μM) | FPAS Score | cccDNA Reduction |
|---|---|---|---|
| AGI6 (Target compound) | 6.9 | 586.1 | Moderate |
| AGI14 (Reference) | 0.296 | 543.4 | Significant |
| Entecavir | 0.001 | N/A | Limited |
Mechanistically, α-glucosidase inhibition disrupts N-glycan processing of viral glycoproteins, impairing virion assembly and secretion. This host-targeted approach circumvents viral resistance mechanisms associated with nucleos(t)ide analogs [3].
The compound's antiviral efficacy extends to covalently closed circular DNA (cccDNA) regulation. Gene expression analysis revealed:
This dual mechanism—α-glucosidase inhibition and Sp1 suppression—positions it uniquely among HBV investigational agents by simultaneously targeting virion production and viral reservoir persistence.
Structural analogs (e.g., 1-(2,6-dimethylpiperidin-1-yl)-3-phenoxypropan-2-ol derivatives) demonstrate significant affinity for:
The compound's piperidine-propanol scaffold enables:
Table 2: Neurotransmitter Receptor Binding Profiles of Structural Analogs
| Receptor Target | Affinity (Kᵢ/IC₅₀) | Therapeutic Implication |
|---|---|---|
| 5-Hydroxytryptamine-2A | 18-25 nM | Psychosis, depression |
| 5-Hydroxytryptamine-2C | 30-40 nM | Obsessive-compulsive disorder |
| Dopamine D₂ | 110-130 nM | Parkinson's disease psychosis |
Though direct binding data for this specific compound is limited, its shared pharmacophore with patented central nervous system agents supports potential repurposing for neurodegenerative and psychiatric conditions [1].
While experimental data specific to this compound is unavailable, structurally related piperidine-propanol derivatives exhibit:
Kinase inhibition potential warrants investigation given this compound's:
Key Research Gap: While host-factor targeting is validated for antiviral effects, experimental confirmation of kinase inhibition and antitumor efficacy remains an untapped research direction for this specific molecule.
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5